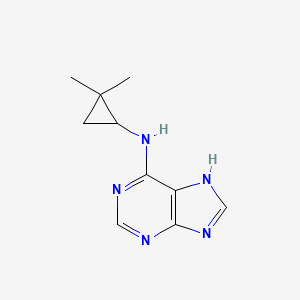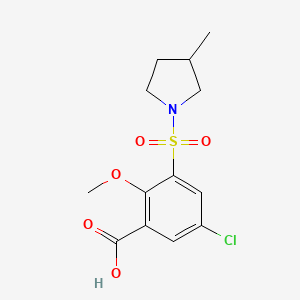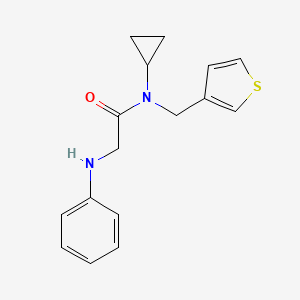![molecular formula C13H15NOS B7587125 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol, also known as TME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TME is a chiral molecule, meaning that it has two enantiomers that have different properties.
Mécanisme D'action
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol acts as a selective serotonin reuptake inhibitor (SSRI), meaning that it prevents the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help improve mood and reduce anxiety. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol research. One area of interest is the development of new this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound in the development of new materials, such as liquid crystals and polymers. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol can be synthesized by reacting 2-bromo-4-(thiophen-2-ylmethylamino)benzene with sodium borohydride in ethanol. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other neurological disorders. In addition, this compound has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Propriétés
IUPAC Name |
2-[4-(thiophen-2-ylmethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-8-7-11-3-5-12(6-4-11)14-10-13-2-1-9-16-13/h1-6,9,14-15H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWUXGMWPADDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)

![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)

![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)

![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)